- Catalytic cyclopropanation, antimicrobial, and DFT properties of some chelated transition metal(II) complexes, Journal of Molecular Structure, 2021, 1228, 129733
Cas no 97-71-2 (ethyl 2-phenylcyclopropanecarboxylate)
97-71-2 structure
Product Name:ethyl 2-phenylcyclopropanecarboxylate
ethyl 2-phenylcyclopropanecarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ethyl 2-phenylcyclopropanecarboxylate
- Ethyl 2-phenylcyclopropane-1-carboxylate
- NSC 245856
- 1-Ethoxycarbonyl-2-phenylcyclopropane
- 2-Phenylcyclopropanecarboxylic acid, ethyl ester
- VS-08893
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, cis-
- trans-1-Carbethoxy-2-phenylcyclopropane
- AE-848/00900039
- SY266106
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
- ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate
- MFCD29060157
- Ethylcis-2-phenylcyclopropanecarboxylate
- Ethyl 2-phenylcyclopropanecarboxylate #
- H11098
- ethyl 2-phenylcyclopropane-carboxylate
- ethyl2-phenylcyclopropanecarboxylate
- 2-Phenyl-cyclopropanecarboxylic acid ethyl ester
- STK346859
- SB40707
- 97-71-2
- CS-0299041
- Ethyl (1S,2S)-2-Phenylcyclopropanecarboxylate
- BBL028661
- AKOS000304314
- SY266105
- DB-031979
- 2-phenyl-cyclopropane-1-carboxylic acid ethyl ester
- NSC245856
- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate, trans
- rac-ethyl (1R, 2R)-2-phenylcyclopropane-1-carboxylate
- EN300-43991
- 10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
- 1-carbethoxy-2-phenylcyclopropane
- DTXSID90914228
- trans-2-Phenylcyclopropanecarboxylic acid ethyl ester
- SCHEMBL928888
- MFCD30342233
- NSC-245856
- doi:10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
- HMS1678N07
-
- MDL: MFCD00463732
- Inchi: 1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
- InChI-Schlüssel: SRGUIJLJERBBCM-UHFFFAOYSA-N
- Lächelt: O=C(C1C(C2C=CC=CC=2)C1)OCC
Berechnete Eigenschaften
- Genaue Masse: 190.099
- Monoisotopenmasse: 190.099
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 4
- Komplexität: 206
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26.3A^2
- XLogP3: 2.3
Experimentelle Eigenschaften
- Dichte: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 131 ºC (10 Torr)
- Flammpunkt: 106.9±9.0 ºC,
- Brechungsindex: 1.5121 (589.3 nm 25 ºC)
- Löslichkeit: Sehr leicht löslich (0,25 g/l) (25°C),
ethyl 2-phenylcyclopropanecarboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305050-250mg |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 250mg |
¥698.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305050-100mg |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 100mg |
¥441.90 | 2023-09-03 | |
| Chemenu | CM203957-5g |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95+% | 5g |
$603 | 2021-06-15 | |
| Chemenu | CM203957-10g |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95+% | 10g |
$1000 | 2021-06-15 | |
| Alichem | A019110956-5g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 97% | 5g |
$879.71 | 2023-08-31 | |
| Alichem | A019110956-10g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 97% | 10g |
$1273.00 | 2023-08-31 | |
| Alichem | A019110956-25g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 97% | 25g |
$2272.64 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88085-100mg |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 100mg |
¥368.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88085-250mg |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 250mg |
¥578.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902540-250mg |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 250mg |
¥720.00 | 2022-01-14 |
ethyl 2-phenylcyclopropanecarboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1C:2573152-30-2, S:DMSO, 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1C:2477736-57-3, S:CH2Cl2, 10 h, rt
1.2overnight, rt; 1 d, rt
1.2overnight, rt; 1 d, rt
Referenz
- Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolate, New Journal of Chemistry, 2020, 44(35), 14814-14822
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Referenz
- Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers, Chemistry - A European Journal, 2020, 26(45), 10199-10204
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1C:2243041-63-4 (post-treated with BHBr<sub>2</sub>·), S:CH2Cl2, 12 h, rt
Referenz
- Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts, Chemistry - A European Journal, 2019, 25(2), 556-563
Herstellungsverfahren 6
Reaktionsbedingungen
1.1R:Me(CH2)11OSO3- •Na+, C:61943-73-5, S:H2O, 15 min, rt
1.21.5 h, rt
1.21.5 h, rt
Referenz
- Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions, Organic & Biomolecular Chemistry, 2020, 18(4), 638-641
Herstellungsverfahren 7
Reaktionsbedingungen
1.1C:2253650-63-2, C:CuO3SCF3, S:CH2Cl2, 30 min, rt
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
Referenz
- Chiral 1,8-naphthyridine based ligands: Syntheses and characterization of Di- and tetranuclear copper(I) and silver(I) complexes, Inorganica Chimica Acta, 2019, 486, 518-528
Herstellungsverfahren 8
Reaktionsbedingungen
1.1C:2245149-63-5, S:CH2Cl2, 120 min, rt
Referenz
- Novel dirhodium coordination polymers: the impact of side chains on cyclopropanation, Catalysis Science & Technology, 2018, 8(20), 5190-5200
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1C:501930-73-0, 1.5 h, rt
Referenz
- A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous medium, Chemical Communications (Cambridge, 2006, (9), 1000-1002
Herstellungsverfahren 11
Reaktionsbedingungen
1.1C:Rh2(OAc)4, S:CH2Cl2, 10 h, rt; 14 h, rt
Referenz
- Gold-Catalyzed Oxidative Ring Expansions and Ring Cleavages of Alkynylcyclopropanes by Intermolecular Reactions Oxidized by Diphenylsulfoxide, Angewandte Chemie, 2010, 9891-9894, S9891/1-S9891/164
Herstellungsverfahren 12
Reaktionsbedingungen
1.1C:2803878-20-6, S:DMF, 30 min, 40°C
1.230 h, 40°C
1.230 h, 40°C
Referenz
- A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions, Chemistry - A European Journal, 2021, 27(32), 8390-8397
Herstellungsverfahren 13
Reaktionsbedingungen
1.1
Referenz
- Organometallic complexes of gold (update 2, 2012), Science of Synthesis, 2012, (3), 171-225
Herstellungsverfahren 14
Reaktionsbedingungen
1.1C:CuSO4, rt → 50°C
1.250°C
1.250°C
Referenz
- Synthesis of Photosensitive Cyclopropane-Containing Polymers, Russian Journal of Applied Chemistry, 2019, 92(9), 1215-1222
Herstellungsverfahren 15
Reaktionsbedingungen
1.1C:2305398-32-5 (demetallated; post-treated with [Cu(CH<sub), S:CH2Cl2, 5 h, rt; 9 h, rt
Referenz
- Reversible Metalation and Catalysis with a Scorpionate-like Metallo-ligand in a Metal-Organic Framework, Journal of the American Chemical Society, 2018, 140(50), 17394-17398
Herstellungsverfahren 16
Reaktionsbedingungen
1.1C:1239212-80-6, S:CH2Cl2, 5 h, rt
Referenz
- 1,3,5-Tris(thiocyanatomethyl)mesitylene as a Ligand. Pseudooctahedral Molybdenum, Manganese, and Rhenium Carbonyl Complexes and Copper and Silver Dimers. Copper-Catalyzed Carbene- and Nitrene-Transfer Reactions, Inorganic Chemistry, 2010, 49(15), 6974-6985
Herstellungsverfahren 17
Reaktionsbedingungen
1.1C:578743-87-0, S:CH2Cl2, 5 min, rt
1.2rt
1.2rt
Referenz
- Complete Control of the Chemoselectivity in Catalytic Carbene Transfer Reactions from Ethyl Diazoacetate: An N-Heterocyclic Carbene-Cu System That Suppresses Diazo Coupling, Journal of the American Chemical Society, 2004, 126(35), 10846-10847
Herstellungsverfahren 18
Reaktionsbedingungen
1.1C:175442-40-7, S:174501-64-5, S:Me(CH2)4Me, 6 h, rt
Referenz
- Very Efficient, Reusable Copper Catalyst for Carbene Transfer Reactions under Biphasic Conditions Using Ionic Liquids, Organic Letters, 2006, 8(4), 557-560
Herstellungsverfahren 19
Reaktionsbedingungen
1.1C:578743-87-0, S:CH2Cl2, rt
Referenz
- N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3
Herstellungsverfahren 20
Reaktionsbedingungen
1.1C:1195937-48-4, S:CH2Cl2, 3 min, rt
1.2S:CH2Cl2, overnight, rt
1.2S:CH2Cl2, overnight, rt
Referenz
- Synthesis and catalytic activity of an electron-deficient copper-ethylene triazapentadienyl complex, Dalton Transactions, 2009, (37), 7648-7652
Herstellungsverfahren 21
Reaktionsbedingungen
1.1C:281660-76-2, C:Cu(CF3SO3)2, S:CH2Cl2
Referenz
- Asymmetric catalysis with a phosphoramidite derived from (-)-(aR)-[1,1'-binaphthalene]-8,8'-diol, Helvetica Chimica Acta, 2000, 83(4), 843-854
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ; rt
Referenz
- The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)], Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671
ethyl 2-phenylcyclopropanecarboxylate Raw materials
- Diethyl fumarate
- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
- Ethyl cinnamate
- trimethylsulfonium;iodide
- Trimethyl-2-tri(propan-2-yl)silylethynylsilane
- Diethyl maleate
- p-Methoxystyrene
ethyl 2-phenylcyclopropanecarboxylate Preparation Products
- 2-Butenedioic acid, diethyl ester (1520-50-9)
- Ethyl ethoxyacetate (817-95-8)
- ethyl 2-phenylcyclopropanecarboxylate (97-71-2)
- Ethyl 4-ethenylbenzeneacetate (53162-12-2)
- Benzeneacetic acid, 2-ethenyl-, ethyl ester (868170-36-9)
- Ethyl 2-ethoxy-4-[tris(1-methylethyl)silyl]-3-butynoate (2459944-28-4)
- ethyl 2-(3-vinylphenyl)acetate (272130-45-7)
- ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate (98017-60-8)
ethyl 2-phenylcyclopropanecarboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97-71-2)ethyl 2-phenylcyclopropanecarboxylate
Bestellnummer:A845743
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:06
Preis ($):176.0
Email:sales@amadischem.com
ethyl 2-phenylcyclopropanecarboxylate Verwandte Literatur
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97-71-2)ethyl 2-phenylcyclopropanecarboxylate
Reinheit:99%
Menge:1g
Preis ($):176.0